![molecular formula C18H17ClN4OS B460123 3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 371222-56-9](/img/structure/B460123.png)

3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

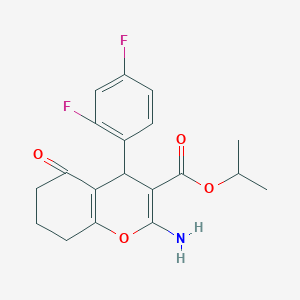

The compound “3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide” is a complex organic molecule. It is a derivative of naphthyridine, a nitrogen-containing heterocyclic compound . Naphthyridines are known for their wide range of biological applications and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . The compound also contains a thieno group, indicating the presence of a thiophene ring. The exact molecular structure would require more specific information or computational modeling to determine.Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the indole nucleus, which is known for its biological activity, suggests that our compound may also be explored for its potential antiviral applications.

Anti-inflammatory Activity

The indole scaffold is also associated with anti-inflammatory effects . This is particularly relevant in the development of new therapeutic agents for diseases where inflammation plays a key role. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for further research in this field.

Anticancer Activity

Indole derivatives have been found to possess anticancer activities . The structural features of these compounds, including the indole nucleus, contribute to their ability to interact with various biological targets involved in cancer progression. This suggests that our compound could be investigated for its efficacy in cancer treatment protocols.

Antimicrobial Activity

The broad-spectrum antimicrobial properties of indole derivatives make them valuable in the fight against resistant strains of bacteria . The compound’s structural complexity may provide a platform for designing new antimicrobial agents that can overcome current challenges in treatment.

Antidiabetic Activity

Research has indicated that certain indole derivatives can be effective in managing diabetes . The compound’s potential to modulate biological pathways related to diabetes makes it a subject of interest for developing new antidiabetic drugs.

Antimalarial Activity

Indole derivatives have shown promise in the treatment of malaria . Given the ongoing need for new antimalarial agents due to drug resistance, the compound’s unique structure could lead to the discovery of novel therapeutic options.

Orientations Futures

The future directions for research on this compound could include further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its physical and chemical properties. Given the biological activity of similar naphthyridine derivatives , this compound could be a potential candidate for further medicinal chemistry studies.

Propriétés

IUPAC Name |

3-amino-N-(4-chlorophenyl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4OS/c1-23-7-6-14-10(9-23)8-13-15(20)16(25-18(13)22-14)17(24)21-12-4-2-11(19)3-5-12/h2-5,8H,6-7,9,20H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIKPGUSEZZDGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-chlorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-ethyl-4-{4-[(trifluoromethyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460040.png)

![6-Amino-3-ethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460041.png)

![6-Amino-4-(3,4-difluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460045.png)

![6-Amino-3-{[(4-methylphenyl)sulfanyl]methyl}-4-(4-quinolinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460046.png)

![6-Amino-4-(2,3-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460047.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460048.png)

![6-Amino-4-(4-bromothiophen-2-yl)-3-[(4-methylphenyl)sulfanylmethyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460051.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460052.png)

![6-Amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460055.png)

![2-amino-4-(3,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460059.png)